4-(1-Propylazetidin-3-yl)aniline
Description
4-(1-Propylazetidin-3-yl)aniline is a para-substituted aniline derivative featuring an azetidine ring (a four-membered saturated heterocycle) at the 4-position of the benzene ring. The azetidine moiety is substituted with a propyl group at the nitrogen atom. This compound combines the aromatic amine properties of aniline with the conformational constraints and basicity of the azetidine ring.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(1-propylazetidin-3-yl)aniline |
InChI |
InChI=1S/C12H18N2/c1-2-7-14-8-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,2,7-9,13H2,1H3 |
InChI Key |
IIMIILBTAKVPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and inferred properties of 4-(1-Propylazetidin-3-yl)aniline and related compounds:

Key Observations:
- Ring Size and Saturation : The azetidine ring in the target compound imposes greater steric strain and rigidity compared to six-membered piperidine (e.g., 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline) or aromatic rings like pyrimidine and thiophene. This may enhance binding specificity in drug design .
- Electronic Properties : Thiophene-containing analogs (e.g., 4-(2-Thiophen)-aniline) exhibit reduced basicity due to electron-withdrawing effects, contrasting with the basic azetidine nitrogen in the target compound .
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